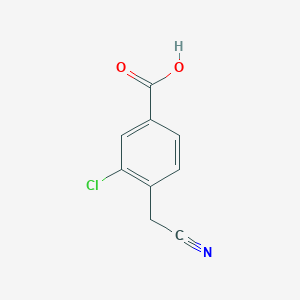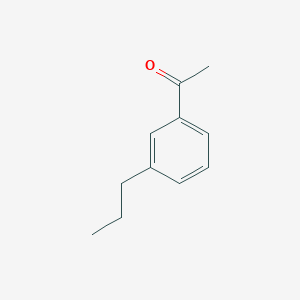
Acetophenone, 3-propyl-(5CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3-propyl-(5CI) is an organic compound belonging to the class of aromatic ketones. It is a derivative of acetophenone, where a propyl group is attached to the third carbon of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetophenone, 3-propyl-(5CI) can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where propylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, acetophenone derivatives are often produced through the oxidation of ethylbenzene using heterogeneous catalysts. This method is advantageous due to its high selectivity and yield. The reaction is conducted in both liquid and vapor phases, with catalysts such as transition metal nanoparticles and metal-free catalysts like carbon nanotubes .
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 3-propyl-(5CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the propyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Acetophenone, 3-propyl-(5CI) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetophenone, 3-propyl-(5CI) involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to alter the permeability of cell membranes, leading to the disruption of cellular processes and eventual cell death . The compound can also interact with enzymes and proteins, inhibiting their function and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The simplest aromatic ketone with a phenyl and a methyl group.
4-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group at the fourth position.
3-Methylacetophenone: An acetophenone derivative with a methyl group at the third position.
Uniqueness
Acetophenone, 3-propyl-(5CI) is unique due to the presence of the propyl group at the third position, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
717918-70-2 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h4,6-8H,3,5H2,1-2H3 |
Clave InChI |
UQWHVBJAAMMMPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)



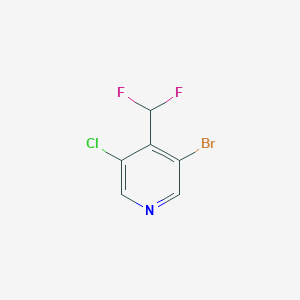
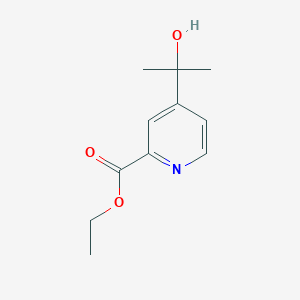
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
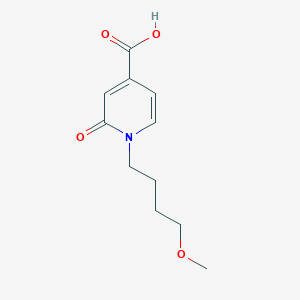

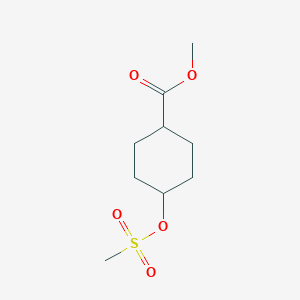
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
